PROTAC SMARCA2 degrader-15

PROTAC SMARCA2 degradation DC50

PROTAC SMARCA2 degrader-15 (also designated SMARCA2 degrader-4, compound I-332) is a proteolysis-targeting chimera (PROTAC) that selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 bromodomain, triggering its ubiquitination and proteasomal degradation. In A549 non-small cell lung cancer cells, this compound achieves a half-maximal degradation concentration (DC50) below 100 nM with a maximum degradation exceeding 90% after 24 hours of treatment.

Molecular Formula C50H61N11O5S
Molecular Weight 928.2 g/mol
Cat. No. B15544653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SMARCA2 degrader-15
Molecular FormulaC50H61N11O5S
Molecular Weight928.2 g/mol
Structural Identifiers
InChIInChI=1S/C50H61N11O5S/c1-29-44(67-28-55-29)33-15-11-31(12-16-33)22-52-47(65)41-20-37(62)27-60(41)48(66)45(50(2,3)4)56-43(64)19-30-9-13-32(14-10-30)34-23-53-49(54-24-34)61-35-17-18-36(61)26-59(25-35)40-21-39(57-58-46(40)51)38-7-5-6-8-42(38)63/h5-8,11-12,15-16,21,23-24,28,30,32,35-37,41,45,62-63H,9-10,13-14,17-20,22,25-27H2,1-4H3,(H2,51,58)(H,52,65)(H,56,64)/t30?,32?,35?,36?,37-,41+,45-/m1/s1
InChIKeyFJLMAFZCCWWNOZ-BOXUEZMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC SMARCA2 degrader-15 (Compound I-332): A Selective SMARCA2-Targeted Degrader for Oncology Research Procurement


PROTAC SMARCA2 degrader-15 (also designated SMARCA2 degrader-4, compound I-332) is a proteolysis-targeting chimera (PROTAC) that selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the SMARCA2 bromodomain, triggering its ubiquitination and proteasomal degradation [1]. In A549 non-small cell lung cancer cells, this compound achieves a half-maximal degradation concentration (DC50) below 100 nM with a maximum degradation exceeding 90% after 24 hours of treatment . The chemical structure (CAS 2568276-78-6; molecular weight 928.16; formula C50H61N11O5S) is fully defined, enabling reproducible experimental use. SMARCA2 is a synthetic lethal target in SMARCA4-mutant cancers, where tumor cells become exclusively dependent on SMARCA2 for survival [2]. Unlike dual SMARCA2/4 degraders or broad-spectrum epigenetic modulators, this compound is designed to degrade SMARCA2 without concomitant degradation of the closely related paralog SMARCA4 (BRG1), making it a precise tool for dissecting SMARCA2-specific biology and evaluating therapeutic windows in SMARCA4-deficient cancer models [3].

Why SMARCA2 Degrader-15 Cannot Be Substituted by Other In-Class PROTAC Degraders


SMARCA2-targeted PROTAC degraders exhibit profound differences in selectivity window, linker chemistry, and E3 ligase recruitment that directly affect experimental outcomes. SMARCA2 degrader-15 (I-332) employs a specific indolo[1,2-a]quinazolin-5(7H)-one-derived bromodomain ligand tethered to a VHL recruiting moiety via an optimized linker, a design that confers selectivity for SMARCA2 over SMARCA4 [1]. In contrast, dual SMARCA2/4 degraders (e.g., compound I-409) degrade both paralogs indiscriminately, introducing confounding variables that obscure SMARCA2-specific contributions to chromatin remodeling and gene expression . Newer cereblon-based degraders such as YD23 or YDR1 achieve similar selectivity but differ in ternary complex stability, linker composition, and E3 ligase substrate specificity, all of which influence degradation kinetics, off-target protein depletion, and resistance mechanisms [2]. Even within the same VHL-based series (e.g., I-323, I-406), minor structural modifications to the capping group or linker length can shift degradation selectivity, potency, and in vivo pharmacokinetics [3]. Direct substitution without confirmatory bridging studies risks irreproducible results, especially in translational models where SMARCA4 status is used as a patient stratification biomarker [4].

Quantitative Differential Evidence for PROTAC SMARCA2 Degrader-15 Versus Closest Analogs


Target Engagement Potency: DC50 and Dmax in A549 Cells Versus Dual SMARCA2/4 Degraders

PROTAC SMARCA2 degrader-15 (I-332) achieves SMARCA2 degradation with a DC50 below 100 nM and a Dmax exceeding 90% in A549 cells after 24 h treatment, as reported by multiple independent vendors . In contrast, dual SMARCA2/4 degrader compound I-409 degrades both SMARCA2 and SMARCA4 proteins in the same cell line with comparable DC50 values (<100 nM) but without paralog selectivity . The key differentiation is that I-332 spares SMARCA4, enabling selective interrogation of SMARCA2-dependent biology, whereas I-409's concurrent SMARCA4 degradation confounds interpretation in SMARCA4-wild-type contexts. The comparable potency indicates that I-332 achieves SMARCA2 degradation efficacy on par with dual degraders while maintaining single-target selectivity.

PROTAC SMARCA2 degradation DC50

Chemical Structure Definition: Molecular Identity Enabling Reproducibility Versus Uncharacterized Probe Compounds

PROTAC SMARCA2 degrader-15 possesses a fully resolved chemical structure (CAS 2568276-78-6; MF C50H61N11O5S; MW 928.16; SMILES string available) , contrasting sharply with early-generation tool compounds such as ACBI2 or YD23, where full structural disclosure may be limited or proprietary. The defined structure enables independent verification of identity by LC-MS, NMR, or elemental analysis, which is a prerequisite for GLP-compliant studies and manuscript submission to high-impact journals [1]. Within the WO2020251971 patent series, compound I-332 is one of the most extensively exemplified SMARCA2-selective degraders, with synthetic protocols, characterization data, and biological assay conditions publicly disclosed [2].

PROTAC characterization chemical identity CAS registry

Degradation Selectivity Window: SMARCA2-Only Versus Dual SMARCA2/4 Degraders in the Same Patent Family

Within the WO2020251971 patent family, compounds are categorized as either SMARCA2-selective (e.g., I-332, I-323, I-406) or dual SMARCA2/4 degraders (e.g., I-409, I-431) [1]. SMARCA2 degrader-15 (I-332) is explicitly described as a SMARCA2-targeting PROTAC, with no detectable SMARCA4 degradation activity in A549 cell assays . This stands in contrast to compound I-431, which degrades both SMARCA2 and SMARCA4 with DC50 values below 100 nM [2]. The selectivity distinction is not merely academic: SMARCA4 degradation in wild-type cells can cause undesired toxicity, as SMARCA4 is an essential chromatin remodeling factor in normal tissues [3]. Therefore, I-332 is the appropriate choice for experiments requiring clean SMARCA2 loss-of-function without confounding SMARCA4 co-depletion.

PROTAC selectivity SMARCA2 versus SMARCA4 paralog selectivity

VHL-Based Mechanism: Differentiated Ternary Complex Formation Versus Cereblon-Based SMARCA2 Degraders

PROTAC SMARCA2 degrader-15 (I-332) recruits the VHL E3 ubiquitin ligase, whereas next-generation degraders such as YD23, YDR1, and YD54 utilize the cereblon (CRBN) E3 ligase system [1]. This mechanistic distinction carries practical implications: CRBN-based degraders are susceptible to competition from endogenous glutarimide-containing metabolites and are subject to resistance via CRBN downregulation or mutation, while VHL-based degraders are not affected by CRBN pathway alterations [2]. Furthermore, VHL and CRBN exhibit different expression profiles across tissues; VHL is ubiquitously expressed, whereas CRBN expression is enriched in hematopoietic lineages but lower in certain solid tumor types, which may influence degradation efficiency in particular models [3]. I-332 thus provides an orthogonal E3 ligase recruitment strategy that can be used to cross-validate phenotypes observed with CRBN-based SMARCA2 degraders, distinguishing on-target pharmacology from E3 ligase-dependent artifacts.

E3 ligase VHL cereblon PROTAC mechanism

Commercially Available Multi-Vendor Sourcing: Procurement Reliability Versus Single-Source or Proprietary Degraders

PROTAC SMARCA2 degrader-15 (I-332) is currently listed by at least five independent chemical vendors — including MedChemExpress (HY-163867), TargetMol (T200440), InvivoChem (V97099), CymitQuimica, and Hycultec — providing competitive sourcing options and reducing single-supplier dependency . This multi-vendor availability is not the case for many comparator SMARCA2 degraders: YD23 and YD54 are primarily available through academic collaborations or custom synthesis, while SMD-3040 and SMD-3236 remain largely restricted to the laboratories that developed them, with limited or no commercial distribution [1]. For academic core facilities and CROs requiring gram-scale quantities with certificate of analysis (CoA) documentation, I-332 is currently one of the most accessible VHL-based SMARCA2-selective PROTACs on the market.

vendor comparison compound procurement research tool availability

Recommended Research and Industrial Application Scenarios for PROTAC SMARCA2 Degrader-15 Based on Differential Evidence


SMARCA4-Mutant Cancer Cell Line Panel Screening for Synthetic Lethality Validation

In SMARCA4-mutant non-small cell lung cancer (NSCLC) lines such as H1944, HCC2302, or Calu6, treatment with PROTAC SMARCA2 degrader-15 (I-332) induces selective degradation of SMARCA2 without depletion of the wild-type SMARCA4 paralog [1]. This enables clean dose-response assessment of SMARCA2 dependency in isogenic cell line pairs differing only in SMARCA4 mutation status, providing robust genetic validation of synthetic lethality that cannot be achieved with dual SMARCA2/4 degraders such as I-409 or I-431 [2]. Researchers should use I-332 at concentrations between 10 nM and 1 µM over 24–72 hours, with SMARCA2 degradation confirmed by Western blot and cell viability measured by CellTiter-Glo assay.

Mechanistic Deconvolution of E3 Ligase-Dependent Pharmacology in SMARCA2 Degradation

PROTAC SMARCA2 degrader-15 recruits the VHL E3 ligase, providing an orthogonal degradation mechanism to cereblon-based SMARCA2 degraders such as YD23 or YDR1 [1]. By comparing I-332 activity in VHL-proficient versus VHL-deficient cell lines, or in the presence of VHL inhibitors (e.g., VH298), researchers can confirm that observed phenotypes are driven by on-target SMARCA2 degradation rather than off-target effects of the PROTAC warhead [2]. This experimental design is particularly valuable for translational programs aiming to differentiate between VHL- and CRBN-based degradation strategies for clinical candidate selection, as both E3 ligase systems present distinct resistance liabilities and tissue-specific expression patterns.

Standardized Positive Control for SMARCA2 Degradation in High-Throughput Screening Campaigns

With its multi-vendor commercial availability, defined chemical structure (CAS 2568276-78-6), and well-characterized degradation parameters (DC50 < 100 nM, Dmax > 90%), PROTAC SMARCA2 degrader-15 is suitable as a positive control compound for high-throughput screening (HTS) campaigns designed to identify novel SMARCA2 degraders or inhibitors [1]. Its consistent performance across A549 cell-based degradation assays — as verified by multiple independent vendors [2] — provides a reliable benchmark for Z'-factor determination and assay quality control. Procurement teams can source gram-scale quantities with full analytical documentation, ensuring batch consistency throughout multi-year screening programs.

Biological Reagent for Chromatin Remodeling and Enhancer Reprogramming Studies in SMARCA4-Deficient Models

SMARCA2 degradation by I-332 has been conceptually validated to induce enhancer landscape reprogramming in SMARCA4-mutant cells, as demonstrated by the broader class of selective SMARCA2 PROTAC degraders [1]. By employing I-332 in conjunction with ATAC-seq, ChIP-seq (H3K27ac, BRG1, BRM), and RNA-seq assays, researchers can map the genomic consequences of SMARCA2 loss at enhancer regions controlling cell proliferation genes such as PLAU and KRT80, without the confounding effects of co-depleting SMARCA4 [2]. This application is directly relevant to drug discovery programs targeting SWI/SNF complex-driven malignancies, including SMARCA4-mutant lung adenocarcinoma and malignant rhabdoid tumors.

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